2-(1,5-Naphthyridin-4-yl)propanoic acid
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Overview
Description
2-(1,5-Naphthyridin-4-yl)propanoic acid is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a naphthyridine ring fused with a propanoic acid moiety, making it a valuable scaffold for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Gould-Jacobs reaction, which involves the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine core . The propanoic acid group can then be introduced through various functionalization reactions.
Industrial Production Methods
Industrial production of 2-(1,5-Naphthyridin-4-yl)propanoic acid may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1,5-Naphthyridin-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at positions adjacent to the nitrogen atoms in the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(1,5-Naphthyridin-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(1,5-Naphthyridin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthyridine ring can form hydrogen bonds and π-π interactions with the active sites of proteins, leading to inhibition or modulation of their activity. The propanoic acid group enhances the compound’s solubility and bioavailability, facilitating its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(1,5-Naphthyridin-4-yl)propanoic acid: Similar structure but with the propanoic acid group at a different position.
1,8-Naphthyridine: Another naphthyridine isomer with different nitrogen atom positions.
Quinolines: Compounds with a similar fused ring structure but with only one nitrogen atom.
Uniqueness
2-(1,5-Naphthyridin-4-yl)propanoic acid is unique due to its specific arrangement of the naphthyridine ring and propanoic acid group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H10N2O2 |
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Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-(1,5-naphthyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C11H10N2O2/c1-7(11(14)15)8-4-6-12-9-3-2-5-13-10(8)9/h2-7H,1H3,(H,14,15) |
InChI Key |
SOJPQDGHLTVHQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C2C(=NC=C1)C=CC=N2)C(=O)O |
Origin of Product |
United States |
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